(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide
Overview
Description
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a synthetic organic molecule that features a combination of pyrimidine and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Sulfonamide Intermediate: This step involves the reaction of 4,6-dimethylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfonamide intermediate.
Coupling with the Phenylprop-2-enamide Moiety: The intermediate is then coupled with 3-(4-ethoxyphenyl)prop-2-enamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrimidine moieties.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide group.
Substitution: The sulfonamide and pyrimidine groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ethoxyphenyl and pyrimidine groups.
Reduction: Reduced forms of the prop-2-enamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology and Medicine
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer: Shows potential in inhibiting cancer cell growth and proliferation.
Industry
Pharmaceuticals: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Action: Inhibits the synthesis of essential proteins and enzymes in microbial cells.
Anticancer Action: Induces apoptosis and inhibits cell division by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Sulfamethoxazole: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
Structural Complexity: The combination of pyrimidine, sulfonamide, and ethoxyphenyl groups provides unique chemical and biological properties.
Versatility: The compound’s ability to undergo various chemical reactions and its broad range of applications make it distinct from simpler analogs.
Biological Activity
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a pyrimidine moiety, a sulfonamide group, and an ethoxyphenyl group, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molar mass of 429.49 g/mol. The key structural features include:
- Pyrimidine Ring : Known for its role in various biological activities and interactions.
- Sulfonamide Group : Typically associated with antibacterial and enzyme inhibitory properties.
- Ethoxyphenyl Group : May enhance lipophilicity and influence receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or various kinases, which are crucial in cellular signaling pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in inflammation or cancer pathways.
- Cell Cycle Regulation : Preliminary studies suggest potential effects on cell cycle progression and apoptosis in cancer cell lines.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro Studies : Research has shown that related compounds can induce G2/M cell cycle arrest and promote apoptosis in various cancer cell lines, including HCT116 and MCF7 cells.
Antibacterial Activity
The sulfonamide component suggests potential antibacterial properties. Compounds with similar structures have demonstrated moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored:
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 5.23 |
Carbonic Anhydrase | Non-competitive | 0.89 |
Urease | Mixed-type | 1.45 |
These values indicate that the compound may serve as a lead for developing new enzyme inhibitors .
Case Studies and Research Findings
- Study on Antitumor Effects :
- Antibacterial Screening :
- Enzyme Interaction Studies :
Properties
IUPAC Name |
(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-ethoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-4-31-20-10-5-18(6-11-20)7-14-22(28)26-19-8-12-21(13-9-19)32(29,30)27-23-24-16(2)15-17(3)25-23/h5-15H,4H2,1-3H3,(H,26,28)(H,24,25,27)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYRVVOGAJJYEY-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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